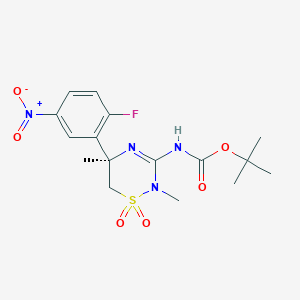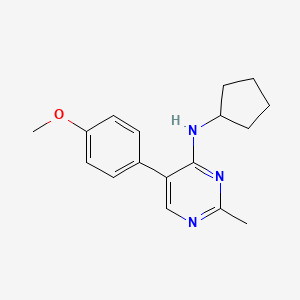
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol typically involves the nucleophilic substitution of intermediate compounds. One common method involves the reaction of 5-methyl-5H-(1,2,4)triazino(5,6-b)indole with an appropriate amine in the presence of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various amines or halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
類似化合物との比較
Similar Compounds
- 5-Methyl-5H-(1,2,4)triazino(5,6-b)indole-3-thiol
- 1,2,3-Triazole-linked triazinoindole-benzene sulfonamide hybrids
- [1,2,4]Triazinoindole-triazines and [1,2,4]triazinoindole-pyrimidines
Uniqueness
Compared to similar compounds, 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
34698-79-8 |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC名 |
4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C14H17N5O/c1-19-11-7-3-2-6-10(11)12-13(19)16-14(18-17-12)15-8-4-5-9-20/h2-3,6-7,20H,4-5,8-9H2,1H3,(H,15,16,18) |
InChIキー |
PGYBOYWOJIGERX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



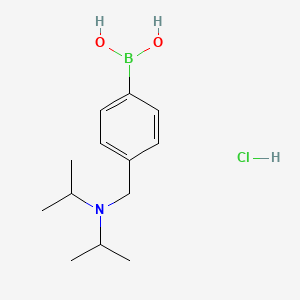


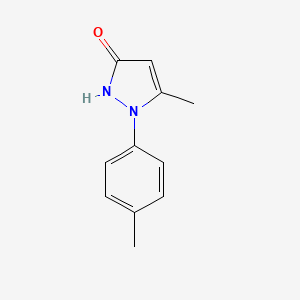
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

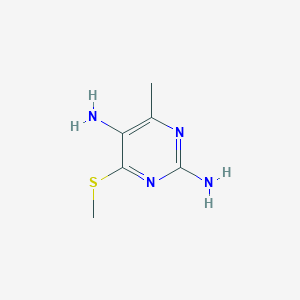
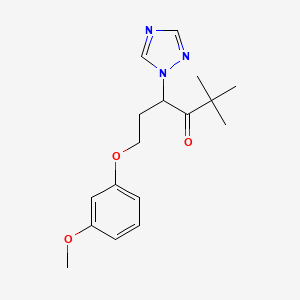
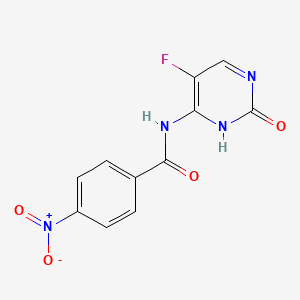
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
